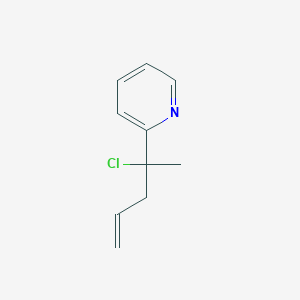
2-(2-Chloropent-4-en-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropent-4-en-2-yl)pyridine is an organic compound with the molecular formula C10H12ClN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorinated pentenyl group attached to the second position of the pyridine ring. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropent-4-en-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridylmagnesium bromide with 2-chloropent-4-en-2-one under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloropent-4-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
科学的研究の応用
2-(2-Chloropent-4-en-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(2-Chloropent-4-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated pentenyl group may enhance its binding affinity to certain targets, contributing to its biological activity. Detailed studies on its mechanism of action are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
- 2-(2-Chloropropyl)pyridine
- 2-(2-Chlorobutyl)pyridine
- 2-(2-Chloroethyl)pyridine
Comparison
2-(2-Chloropent-4-en-2-yl)pyridine is unique due to the presence of the pentenyl group, which provides additional reactivity and potential for further functionalization. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. Its specific structure may also influence its biological activity and applications in various fields.
特性
CAS番号 |
60499-24-3 |
|---|---|
分子式 |
C10H12ClN |
分子量 |
181.66 g/mol |
IUPAC名 |
2-(2-chloropent-4-en-2-yl)pyridine |
InChI |
InChI=1S/C10H12ClN/c1-3-7-10(2,11)9-6-4-5-8-12-9/h3-6,8H,1,7H2,2H3 |
InChIキー |
WLWKBWZGDVYVMD-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)(C1=CC=CC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
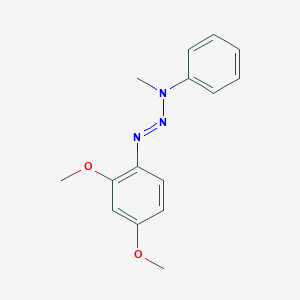
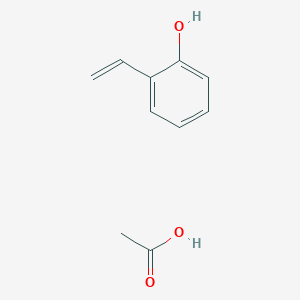
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
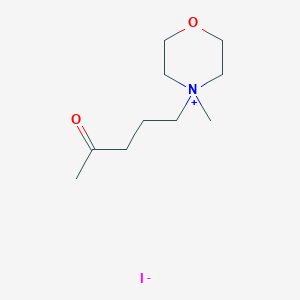

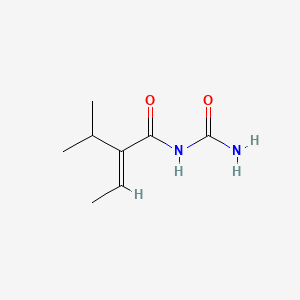




![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)
